6-Chlorotetracene-5,12-dione
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Overview
Description
6-Chlorotetracene-5,12-dione is a chemical compound with the molecular formula C18H9ClO2. It is a derivative of tetracene, a polycyclic aromatic hydrocarbon, and contains a chlorine atom at the 6th position and two ketone groups at the 5th and 12th positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chlorotetracene-5,12-dione typically involves the chlorination of tetracene-5,12-dione. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective chlorination at the 6th position .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Chlorotetracene-5,12-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydroxy derivatives .
Scientific Research Applications
6-Chlorotetracene-5,12-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: The compound has been studied for its potential biological activities, including anticancer properties.
Medicine: Research has explored its use in developing new therapeutic agents, particularly in targeting cancer cells.
Industry: It is utilized in the production of organic electronic materials, such as organic semiconductors and photovoltaic cells .
Mechanism of Action
The mechanism of action of 6-Chlorotetracene-5,12-dione in biological systems involves its interaction with cellular components. It has been shown to interact with DNA, potentially inhibiting cell proliferation and inducing apoptosis in cancer cells. The compound may also disrupt cell signaling pathways, contributing to its anticancer effects. Molecular docking studies suggest that it binds to the minor groove of DNA, affecting its structure and function .
Comparison with Similar Compounds
Tetracene-5,12-dione: Lacks the chlorine atom at the 6th position.
1,10-Phenanthroline-5,6-dione: Contains a different aromatic structure and functional groups.
Rubrene: A polycyclic aromatic hydrocarbon with different substituents
Uniqueness: 6-Chlorotetracene-5,12-dione is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other tetracene derivatives and contributes to its specific chemical and biological properties .
Properties
CAS No. |
35058-43-6 |
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Molecular Formula |
C18H9ClO2 |
Molecular Weight |
292.7 g/mol |
IUPAC Name |
6-chlorotetracene-5,12-dione |
InChI |
InChI=1S/C18H9ClO2/c19-16-11-6-2-1-5-10(11)9-14-15(16)18(21)13-8-4-3-7-12(13)17(14)20/h1-9H |
InChI Key |
VVOMFGWDAHLSJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C(=C2Cl)C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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